Cas no 749240-64-0 (4,5,6-Trifluoroindoline-2,3-dione)
4,5,6-Trifluoroindoline-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6-Trifluoroindoline-2,3-dione
- 4,5,6-TRIFLUOROISATIN
- AB51184
- AG-L-24272
- ANW-67542
- CTK5E0687
- STL248134
- DTXSID60676381
- AKOS012106349
- CS-0360220
- A850205
- 4,5,6-TRIFLUORO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE
- 749240-64-0
- VS-10496
- FT-0762453
- 4,5,6-trifluoro-1H-indole-2,3-dione
- BBL031435
- DB-023140
-
- MDL: MFCD09743514
- Inchi: 1S/C8H2F3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14)
- InChI Key: QWDKZDRPORBMKV-UHFFFAOYSA-N
- SMILES: FC1=C(C(=CC2=C1C(C(N2)=O)=O)F)F
Computed Properties
- Exact Mass: 201.00376279g/mol
- Monoisotopic Mass: 201.00376279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.2Ų
4,5,6-Trifluoroindoline-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008004-1g |
4,5,6-Trifluoroindoline-2,3-dione |
749240-64-0 | 95% | 1g |
$323.40 | 2023-09-01 | |
| Chemenu | CM123767-1g |
4,5,6-trifluoroindoline-2,3-dione |
749240-64-0 | 95% | 1g |
$356 | 2021-08-05 | |
| Matrix Scientific | 096742-250mg |
4,5,6-Trifluoroindoline-2,3-dione, 95+% |
749240-64-0 | 95+% | 250mg |
$364.00 | 2023-09-09 | |
| Matrix Scientific | 096742-1g |
4,5,6-Trifluoroindoline-2,3-dione, 95+% |
749240-64-0 | 95+% | 1g |
$807.00 | 2023-09-09 | |
| Chemenu | CM123767-1g |
4,5,6-trifluoroindoline-2,3-dione |
749240-64-0 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430890-1g |
4,5,6-Trifluoroindoline-2,3-dione |
749240-64-0 | 95+% | 1g |
¥3313.00 | 2024-07-28 | |
| Ambeed | A552810-1g |
4,5,6-Trifluoroindoline-2,3-dione |
749240-64-0 | 95+% | 1g |
$300.0 | 2025-04-17 |
4,5,6-Trifluoroindoline-2,3-dione Suppliers
4,5,6-Trifluoroindoline-2,3-dione Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4,5,6-Trifluoroindoline-2,3-dione
4,5,6-Trifluoroindoline-2,3-dione (CAS No. 749240-64-0): A Comprehensive Overview
Introduction to 4,5,6-Trifluoroindoline-2,3-dione
4,5,6-Trifluoroindoline-2,3-dione, also known by its CAS registry number 749240-64-0, is a highly fluorinated indoline derivative that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a bicyclic framework with three fluorine atoms strategically positioned at the 4, 5, and 6 positions of the indoline ring system. The presence of these fluorine atoms imparts distinctive electronic and physical properties to the molecule, making it a valuable compound for various applications.
Structural Features and Synthesis
The synthesis of 4,5,6-Trifluoroindoline-2,3-dione involves a series of carefully designed organic reactions. Researchers have employed methodologies such as Friedlander annulation and subsequent fluorination steps to construct the desired bicyclic framework. The strategic placement of fluorine atoms is achieved through selective electrophilic substitution or nucleophilic aromatic substitution reactions. Recent advancements in catalytic systems and reaction conditions have enabled higher yields and improved purity levels for this compound.
Chemical Properties and Applications
One of the most notable properties of 4,5,6-Trifluoroindoline-2,3-dione is its high thermal stability and excellent electronic characteristics. These attributes make it an ideal candidate for applications in advanced materials such as organic semiconductors and optoelectronic devices. For instance, studies have demonstrated its potential as a building block for constructing efficient OLEDs (organic light-emitting diodes) due to its ability to facilitate charge transport within device architectures.
Furthermore, the compound exhibits strong fluorescence properties under UV irradiation. This feature has led to its exploration in bioimaging applications where high photostability and low cytotoxicity are required. Recent research has focused on modifying the fluorine substituents to enhance these properties further while maintaining biocompatibility.
Recent Research Developments
In recent years, 4,5,6-Trifluoroindoline-2,3-dione has been at the forefront of studies aimed at developing new classes of antiviral agents. Scientists have investigated its ability to inhibit viral replication mechanisms by targeting specific protein interactions. Preclinical studies have shown promising results in reducing viral load in infected cells without significant cytotoxic effects on healthy tissues.
Additionally, this compound has been explored as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. By incorporating Trifluoroindoline derivatives into polymer backbones via click chemistry or other coupling reactions, researchers have developed materials with enhanced durability and resistance to environmental factors.
Environmental Considerations and Safety Profile
Despite its numerous applications, understanding the environmental impact of Trifluoroindoline derivatives remains crucial. Recent studies have assessed their biodegradation rates under various conditions and their potential toxicity to aquatic organisms. Results indicate that while these compounds are stable under normal environmental conditions due to their strong carbon-fluorine bonds; they do not pose significant risks to ecosystems when used responsibly.
In terms of handling safety guidelines are recommended when working with this compound in laboratory settings due to its potential for generating hazardous fumes during certain reactions. Proper ventilation systems should be employed alongside personal protective equipment (PPE) such as gloves and goggles.
Conclusion: The Future Outlook for 749240-64-0 (Trifluoroindoline Dione)
The versatility of 749240-64-0 (Trifluoroindoline Dione) across multiple scientific domains underscores its importance as a key molecule in modern chemistry research. With ongoing advancements in synthetic methodologies and material science applications coupled with emerging therapeutic potentials; this compound is poised to play an even more critical role in future innovations.
As researchers continue exploring novel ways to harness its unique properties; we can expect further breakthroughs that will expand our understanding of fluorinated indole derivatives like Trifluoroindoline Dione (CAS No: 749240-64-0) beyond current boundaries into uncharted territories within chemical sciences.
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